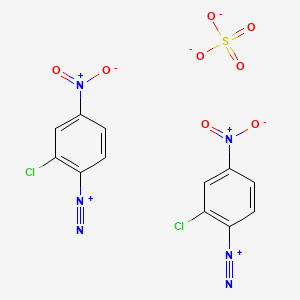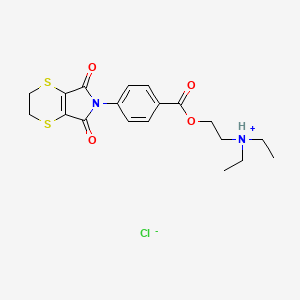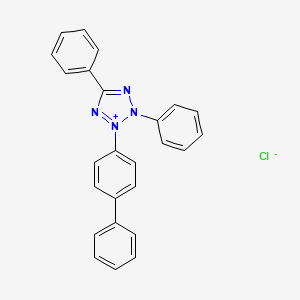![molecular formula C30H22Cl2N6O12 B13768419 3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid CAS No. 57532-26-0](/img/structure/B13768419.png)
3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of multiple functional groups, including azo, imino, and phthalic acid moieties, which contribute to its diverse chemical reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 2,5-dichloroaniline, undergoes diazotization to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as acetoacetanilide, to form the azo compound.
Cyclization: The resulting azo compound undergoes cyclization to form the phthalic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3,3’-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pigments, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3,3’-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, its azo groups may participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-[(2,5-Dimethyl-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid
- 3,3’-[(2,5-Dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one]
Uniqueness
3,3’-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid is unique due to its specific structural features, such as the presence of both dichloro and azo groups, which confer distinct chemical reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Número CAS |
57532-26-0 |
|---|---|
Fórmula molecular |
C30H22Cl2N6O12 |
Peso molecular |
729.4 g/mol |
Nombre IUPAC |
3-[[1-[2,5-dichloro-4-[[2-[(2,3-dicarboxyphenyl)diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]phthalic acid |
InChI |
InChI=1S/C30H22Cl2N6O12/c1-11(39)23(37-35-17-7-3-5-13(27(43)44)21(17)29(47)48)25(41)33-19-9-16(32)20(10-15(19)31)34-26(42)24(12(2)40)38-36-18-8-4-6-14(28(45)46)22(18)30(49)50/h3-10,23-24H,1-2H3,(H,33,41)(H,34,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
Clave InChI |
IKYJRKWNYMEKNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C(C(=O)C)N=NC2=CC=CC(=C2C(=O)O)C(=O)O)Cl)N=NC3=CC=CC(=C3C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)





![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
